Cas no 65-49-6 (4-Aminosalicylic acid)
4-Aminosalicylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-2-hydroxybenzoic acid
- PAS
- 4-Aminosalicylic acid
- p-amino-salicylic acid
- 4-amino-salicylic acid
- 4-Asa
- A 1909
- Aminox
- Apas
- p-aminosalicylic acid
- para-amino salicylic acid
- Pasa
- PAS-C
- Pasem
- Paser
- PASK
- Schiffs reagent
- 对氨基水杨酸生产厂家
- Aminosalicylic acid
- Rezipas
- Pamisyl
- Aminopar
- Parasalindon
- Ferrosan
- Deapasil
- Apacil
- Parasal
- Para-aminosalicylic acid
- Gabbropas
- Parasalicil
- Paramycin
- Pasnodia
- Pasolac
- Pasmed
- Propasa
- Pasalon
- Entepas
- Osacyl
- Pasdium
- Pasara
- Pamacyl
- Para-Pas
- Sanipirol-4
- Hellipidyl
- Pascorbic
- 2-Hydroxy-4-aminobenzoic acid
- Benzoic acid, 4-amino-2-hydroxy-
- PAS (acid)
- 4-Aminosal
- para-aminosalicylic acid;Aminosalicylic acid;4-aminosalicylate
- HMS2236I04
- 4-Aminosalicyclic acid
- Aminosalicylic acid (USP)
- AI3-50142
- SMR000059110
- PAS (VAN)
- AMINOSALICYLIC ACID COMPONENT OF NEOPASALATE
- BCP18565
- WLN: ZR CQ DVQ
- KBioGR_000590
- NCGC00018110-03
- HSDB 3203
- Spectrum4_000145
- 4-Aminosalicylic acid, Vetec(TM) reagent grade, 99%
- BRN 0473071
- HMS2093L14
- NCGC00018110-01
- NSC-2083
- Granupas
- A0420
- Sanipriol-4
- STL163955
- s5211
- EN300-18730
- 4-aminosalicylsyre
- AMINOSALICYLATE SODIUM
- C02518
- Z90121065
- AKOS000121200
- SBI-0051279.P004
- 4-14-00-01967 (Beilstein Handbook Reference)
- CS-W023102
- LS-144220
- Spectrum3_000297
- NINDS_000350
- KUC106682N
- Spectrum_000042
- Aminosalyl
- NSC 2083
- SR-01000002990-6
- Salicyclic acid, 4-amino-
- Benzoic acid, 4-aminohydroxy-
- D0Q8UR
- 4-Aminosalicylate
- FT-0689453
- Alumino-4-Aminosalicylic Acid
- AS-11043
- Q-200437
- HY-I0447
- F2191-0245
- CCG-39969
- 4-Carboxy-3-hydroxyaniline
- SPBio_000001
- SR-01000002990-4
- Q229924
- MLS001148121
- EINECS 200-613-5
- KBio2_005558
- MLS000069579
- HMS3715M08
- 4-Aminosalicylic acid, Pharmaceutical Secondary Standard; Certified Reference Material
- MLS000069418
- Helipidyl
- Salicylic acid, 4-amino-
- KBio3_001334
- p-amino salicylic acid
- NIH 2939
- HMS501B12
- UNII-5B2658E0N2
- P17508
- Kyselina p-aminosalicylova
- SMR000058830
- CHEBI:27565
- P.A.S
- DTXSID2022591
- FT-0617609
- 4-azanyl-2-oxidanyl-benzoic acid
- CHEMBL1169
- 3-Hydroxy-4-carboxyaniline
- Paser Granules
- PB47849
- AMINOSALICYLIC ACID [ORANGE BOOK]
- NEOPASALATE COMPONENT AMINOSALICYLIC ACID
- KBio2_002990
- KBio2_000422
- AMY31099
- D01WJL
- AB00051913-20
- 4-amino-2-hydroxy-benzoic acid
- BDBM48319
- para-amino-salicyclic acid
- 4-Aminosalicylic acid, 99%
- ISONICOTINIC ACID HYDRAZIDE P-AMINOSALICYLATE SALT
- Kyselina p-aminosalicylova [Czech]
- InChI=1/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11
- NCGC00018110-04
- AMINOSALICYLIC ACID [VANDF]
- KSC-11-207-13
- Spectrum5_000804
- TEEBACIN
- AC-12894
- Aminosalicylic
- Neopasalate
- 4-Aminosalicylicacid
- p-Aminosalicylic acid STANDARD
- Sodium aminosalicylate
- AMINOSALICYLIC ACID [USP MONOGRAPH]
- AMINOSALICYLIC ACID [WHO-DD]
- 4-amino-2-hydroxobenzoic acid
- P.A.S. SODIUM
- SR-01000002990
- 5B2658E0N2
- Opera_ID_614
- NSC2083
- cid_11988145
- AMINOSALICYLIC ACID [HSDB]
- MESALAZINE IMPURITY E [EP IMPURITY]
- MFCD00007789
- Pamisyl (TN)
- P-AMINOSALICYLIC ACID [MI]
- DB00233
- SY001079
- 65-49-6
- DivK1c_000350
- 4-amino salicylic acid
- -aminosalicylic acid
- Aminosalicylic Acid [USP]
- aminosalicylate
- SCHEMBL2262
- Spectrum2_000001
- IDI1_000350
- Paser (TN)
- HMS3371A17
- BSPBio_001834
- DRG-0200
- KBio1_000350
- KBioSS_000422
- AMINOSALICYLIC ACID [USP-RS]
- D00162
- Aminosalicylic acid, United States Pharmacopeia (USP) Reference Standard
- 4-AMINO,2-HYDROXY-BENZOIC ACID
- Amino-pas
- .gamma.-Aminosalicylate
- NCGC00018110-02
- AMINOSALICYLIC ACID [MART.]
- HMS2090I07
- SBI-0051279.P003
- BIDD:GT0175
- NS00010608
- 4-Aminobenzoic acid, 2-hydroxy-
- BRD-K80267133-001-18-5
- BRD-K80267133-001-19-3
- BRD-K80267133-001-17-7
- DB-054818
- 4-Aminosalicylic acid (Standard)
- HY-I0447R
- FA10792
-
- MDL: MFCD00007789
- Inchi: 1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11)
- InChI Key: WUBBRNOQWQTFEX-UHFFFAOYSA-N
- SMILES: OC1C=C(C=CC=1C(=O)O)N
- BRN: 473071
Computed Properties
- Exact Mass: 153.04300
- Monoisotopic Mass: 153.042593
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 12
- XLogP3: 1.3
- Topological Polar Surface Area: 83.6
Experimental Properties
- Color/Form: Powder
- Density: 1.3585 (rough estimate)
- Melting Point: 135-145 °C (lit.)
- Boiling Point: 276.03°C (rough estimate)
- Flash Point: 184.1℃
- Refractive Index: 1.5500 (estimate)
- PH: 3.5 (1g/l, H2O, 20℃)
- Solubility: 1.69g/l
- Water Partition Coefficient: 2 g/L (20 ºC)
- PSA: 83.55000
- LogP: 1.25380
- Merck: 477
- pka: 3.25(at 25℃)
- Sensitiveness: Sensitive to light and air
- Solubility: Above 40 ℃, the aqueous solution is unstable, decomposes and emits carbon dioxide to become m-aminophenol. 1g of product is dissolved in 21ml of ethanol and about 500ml of water. Soluble in dilute nitric acid, dilute sodium hydroxide solution, slightly soluble in diethyl ether, almost insoluble in benzene.
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
4-Aminosalicylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:UN 1789 8/PG 3
- WGK Germany:2
- Hazard Category Code: 22-36
- Safety Instruction: S26-S37/39-S45-S53
- RTECS:VO1225000
-
Hazardous Material Identification:
- TSCA:Yes
- Toxicity:LD50 orally in mice: 4 g/kg (Bavin)
- Storage Condition:Store at room temperature
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
4-Aminosalicylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1746-500MG |
4-Aminosalicylic acid |
65-49-6 | 500mg |
¥2022.78 | 2025-01-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1026401-125MG |
4-Aminosalicylic acid |
65-49-6 | 125mg |
¥2607.88 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0420-25g |
4-Aminosalicylic acid |
65-49-6 | 97.0%(T) | 25g |
¥270.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AF007-100g |
4-Aminosalicylic acid |
65-49-6 | 90% | 100g |
¥98.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AF007-25g |
4-Aminosalicylic acid |
65-49-6 | 90% | 25g |
¥47.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AF007-500g |
4-Aminosalicylic acid |
65-49-6 | 90% | 500g |
¥416.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0420-100g |
4-Aminosalicylic acid |
65-49-6 | 98.0%(T) | 100g |
¥980.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AC496-25g |
4-Aminosalicylic acid |
65-49-6 | 99% | 25g |
¥70.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AC496-100g |
4-Aminosalicylic acid |
65-49-6 | 99% | 100g |
¥141.0 | 2022-06-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A79604-5G |
4-Aminosalicylic acid |
65-49-6 | 5g |
¥168.1 | 2025-01-16 |
4-Aminosalicylic acid Suppliers
4-Aminosalicylic acid Related Literature
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Joanna Izabela Lachowicz,Valeria Marina Nurchi,Guido Crisponi,Ilaria Cappai,Rosita Cappai,Matteo Busato,Andrea Melchior,Marilena Tolazzi,Massimiliano Peana,Eugenio Garribba,Maria Antonietta Zoroddu,Pierpaolo Coni,Giuseppina Pichiri,Jan Aaseth New J. Chem. 2018 42 8035
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Ksenia V. Drozd,Alex N. Manin,Andrei V. Churakov,German L. Perlovich CrystEngComm 2017 19 4273
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Additional information on 4-Aminosalicylic acid
4-Aminosalicylic Acid (CAS No. 65-49-6): A Comprehensive Overview
4-Aminosalicylic acid, with the chemical formula C₇H₆N₂O₃ and CAS number 65-49-6, is a significant compound in the field of pharmaceutical chemistry and medicine. This organic compound, often abbreviated as 4-ASA, has garnered considerable attention due to its diverse applications and therapeutic benefits. Its molecular structure, featuring both an amine and a carboxylic acid group, makes it a versatile intermediate in the synthesis of various pharmacologically active agents.
The pharmacological properties of 4-Aminosalicylic acid have been extensively studied, particularly in the context of its role as a precursor for drugs used in the treatment of chronic inflammatory diseases. One of its most notable applications is in the management of rheumatoid arthritis and psoriasis. The compound's ability to modulate immune responses and reduce inflammation has made it a valuable asset in therapeutic regimens.
In recent years, research has delved deeper into the molecular mechanisms by which 4-Aminosalicylic acid exerts its effects. Studies have highlighted its potential as an anti-inflammatory agent by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the production of prostaglandins and leukotrienes, which are mediators of inflammation and pain. By targeting these pathways, 4-Aminosalicylic acid helps to mitigate symptoms associated with various inflammatory conditions.
The synthetic pathways for producing 4-Aminosalicylic acid have also been refined over time. Traditional methods often involve the reduction of salicylaldehyde or the hydrolysis of nitrobenzoic acids. However, modern techniques have introduced more efficient and environmentally friendly approaches. For instance, catalytic hydrogenation processes have been optimized to improve yield and reduce byproduct formation. These advancements not only enhance the cost-effectiveness of production but also align with global sustainability goals.
Beyond its direct therapeutic uses, 4-Aminosalicylic acid serves as a crucial intermediate in the synthesis of more complex pharmaceuticals. Its structural features allow it to be incorporated into larger molecules, enhancing their pharmacological properties. For example, derivatives of 4-Aminosalicylic acid have been explored for their potential in antitumor and antimicrobial applications. The versatility of this compound underscores its importance in medicinal chemistry.
The clinical trials involving derivatives of 4-Aminosalicylic acid have shown promising results in treating various conditions. In particular, studies have focused on its role in modulating gut microbiota, which has implications for inflammatory bowel disease (IBD). The compound's ability to interact with microbial enzymes and alter metabolic pathways has opened new avenues for therapeutic intervention. This area of research is particularly exciting as it aligns with the growing understanding of the gut-brain axis and its impact on systemic health.
In addition to its medical applications, 4-Aminosalicylic acid has found utility in industrial processes. Its stability under various conditions makes it suitable for use as a chemical intermediate in the production of dyes, fragrances, and other specialty chemicals. The chemical industry's demand for high-purity compounds has further driven research into optimizing synthesis methods for 4-Aminosalicylic acid.
The environmental impact of producing and using 4-Aminosalicylic acid is another critical consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. For instance, biocatalytic methods using enzymes derived from microorganisms have been investigated as alternatives to traditional chemical synthesis. Such innovations not only improve sustainability but also enhance the overall efficiency of pharmaceutical manufacturing.
The future prospects for 4-Aminosalicylic acid appear promising, with ongoing research exploring new applications and refining existing ones. The compound's unique properties make it a valuable tool for drug discovery and development. As our understanding of biological systems continues to evolve, it is likely that new therapeutic uses for 4-Aminosalicylic acid will be uncovered.
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